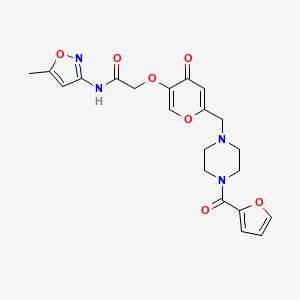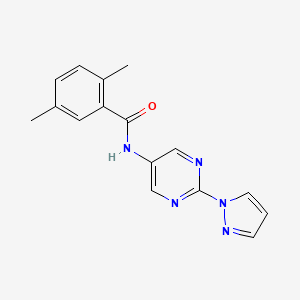![molecular formula C28H30N2O5S2 B2497599 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-73-2](/img/structure/B2497599.png)
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic molecule. It contains a dihydroisoquinoline group, which is a nitrogen-containing heterocycle . This group is often found in naturally existing alkaloids, which have a wide range of interesting biological activities .
Synthesis Analysis
The synthesis of this compound could involve a copper-catalyzed reaction . A three-component reaction of (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine catalyzed by copper(I) chloride (5 mol%), in the presence of triethylamine, under mild conditions is described . This transformation proceeds efficiently to generate 1,2-dihydroisoquinolin-3(4H)-imines in good to excellent yields .Molecular Structure Analysis
The molecular structure of this compound is complex, containing several functional groups including an ethyl group, a benzamido group, a dihydroisoquinoline group, and a thiophene group . The presence of these groups contributes to the compound’s unique chemical properties.Chemical Reactions Analysis
The compound could be involved in a variety of chemical reactions, particularly those involving the dihydroisoquinoline group . For example, it could participate in a copper-catalyzed reaction to generate 1,2-dihydroisoquinolin-3(4H)-imines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . Information like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on chemical databases .Scientific Research Applications
Antimicrobial Agents
The 4-hydroxyquinolin-2(1H)-one scaffold, to which our compound belongs, represents a key structure found in several natural products with strong bioactivity profiles. Researchers have explored its potential as an antimicrobial agent . By understanding the mechanisms of action and optimizing its structure, this compound could contribute to novel antibiotics or antifungal drugs.
Orally Active Antagonists
Compounds containing the 4-hydroxyquinolin-2(1H)-one core have been investigated as orally active antagonists. These molecules can modulate specific biological pathways, making them promising candidates for drug development . Our compound’s unique structure may offer advantages in terms of selectivity and efficacy.
Antitubercular Agents
Given the global health challenge posed by tuberculosis, the search for effective antitubercular compounds remains crucial. The 4-hydroxyquinolin-2(1H)-one derivatives have shown promise in inhibiting Mycobacterium tuberculosis growth . Our compound could be further explored in this context.
Anticancer Potential
The 4-hydroxyquinolin-2(1H)-one derivatives have attracted attention as potential anticancer agents. Their diverse pharmacological properties include cytotoxic effects against cancer cells . Investigating our compound’s impact on specific cancer cell lines and elucidating its mechanism of action could be valuable.
Neurological Disorders
Selective glycine site antagonists related to nervous system diseases (such as stroke, Parkinson’s disease, and Alzheimer’s disease) have been studied using quinolinone derivatives . Our compound’s acetyl group at position 3 may play a role in modulating neurotransmitter systems.
Cardiovascular Applications
The cardiovascular system is another area where quinolinone derivatives have been explored. Investigating our compound’s effects on cardiac function, vasodilation, or platelet aggregation could reveal potential therapeutic benefits .
Metabolic Enzyme Inhibition
Our compound’s unique structure suggests it might interact with metabolic enzymes. For instance, inhibition of aldo-keto reductase AKR1C3, a target in breast and prostate cancer, could be explored .
Customized Drug Design
Researchers can use the 4-hydroxyquinolin-2(1H)-one scaffold as a building block for designing customized drugs. By modifying substituents and functional groups, they can tailor properties such as solubility, bioavailability, and target specificity .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the steroid metabolism pathway by inhibiting the AKR1C3 enzyme . This inhibition can disrupt the normal function of the pathway, leading to downstream effects that can influence the progression of diseases like breast and prostate cancer .
Pharmacokinetics
The compound’s cellular potency has been measured by the inhibition of akr1c3 metabolism of a known substrate , suggesting that it can be absorbed and metabolized effectively.
Result of Action
The inhibition of AKR1C3 by this compound can lead to a decrease in the metabolism of certain steroids, which can have a significant impact on the cellular environment . This can potentially lead to the suppression of cancer cell growth in diseases like breast and prostate cancer .
properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5S2/c1-2-35-28(32)25-23-10-4-3-5-11-24(23)36-27(25)29-26(31)20-12-14-22(15-13-20)37(33,34)30-17-16-19-8-6-7-9-21(19)18-30/h6-9,12-15H,2-5,10-11,16-18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADFEDOHCNQQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

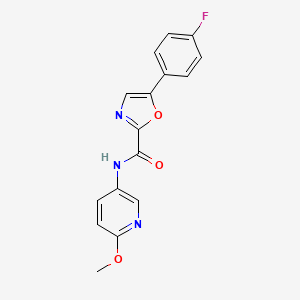
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
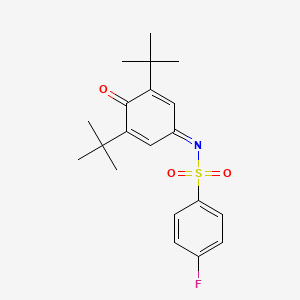
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)
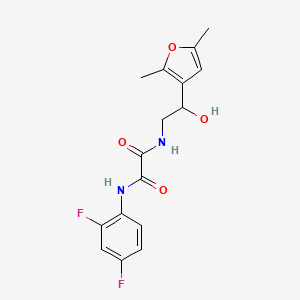


![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)
